3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one, also known as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is a chemical compound with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of antipsychotic drugs such as aripiprazole. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
The compound is classified under quinolines and is recognized for its role as a pharmaceutical intermediate. It is particularly noted for its structural similarity to other bioactive compounds and its potential therapeutic applications. The molecular formula of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one is with a molecular weight of approximately 163.17 g/mol .
The synthesis of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods, primarily involving the reaction of resorcinol with chloropropionyl chloride under alkaline conditions. The general synthetic pathway includes the following steps:
The total yield from this synthetic route has been reported at approximately 68.7%, indicating a relatively efficient process for industrial applications.
The structure of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one can be represented as follows:
The compound features a quinoline backbone with a hydroxyl group and a propyl chain that contributes to its biological activity .
The compound can participate in various chemical reactions typical of quinoline derivatives. Notably:
These reactions highlight the versatility of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one in synthetic organic chemistry .
The mechanism of action for compounds like 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one often involves modulation of neurotransmitter systems in the brain. Specifically, it may interact with dopamine receptors due to its structural similarity to aripiprazole, leading to effects on mood and behavior.
Studies suggest that such compounds can exhibit partial agonist activity at dopamine D2 receptors while also acting as serotonin receptor modulators, which is crucial for their antipsychotic effects .
The physical properties of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one include:
Chemical properties include:
These properties are essential for handling and application in laboratory settings .
The primary applications of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one are found within medicinal chemistry:
Fragment-based design enables strategic assembly of 3,4-dihydroquinolin-2(1H)-one scaffolds with pharmacologically active motifs. The core synthetic route for 7-hydroxy-3,4-dihydroquinolin-2(1H)-one involves Friedel-Crafts acylation where resorcinol reacts with ethyl 3-chloropropionate under Lewis acid catalysis (AlCl₃), followed by in situ cyclization to form 7-hydroxychroman-4-one. Subsequent aminolysis with aqueous ammonia yields the target dihydroquinolinone framework. This efficient two-step process achieves yields exceeding 75% under optimized conditions, establishing a robust platform for derivatization [1].
The 3-position serves as a critical anchor for fragment coupling. Introduction of the 3-hydroxypropyl side chain employs alkylation strategies using 3-bromopropanol or epoxypropane under basic conditions. Computational analyses reveal this alkyl chain enhances molecular flexibility while the terminal hydroxyl provides hydrogen-bonding capability—key for target engagement in bioactive derivatives. Fragment hybridization at this position has generated compounds with potent succinate dehydrogenase (SDH) inhibition (IC₅₀ = 0.8-2.3 μM), demonstrating >20-fold selectivity over structurally related dehydrogenases [10].
Table 1: Key Fragments Used in 3,4-Dihydroquinolin-2(1H)-one Hybrid Design
| Fragment Type | Representative Examples | Coupling Position | Biological Target |
|---|---|---|---|
| Arylpiperazines | 2,3-Dichlorophenylpiperazine | N1 | Dopamine D2 receptor |
| Heteroaryl amides | 1-Methylpyrazole-4-carboxamide | C3 | Succinate dehydrogenase |
| Halogenated aromatics | 4-Trifluoromethylphenyl | C6/C7 | Thyroid-stimulating hormone receptor |
| Hydroxyalkyl chains | 3-Hydroxypropyl | C3 | Solubility modulator |
Hybridization integrates 3,4-dihydroquinolin-2(1H)-one with nitrogen/oxygen-containing heterocycles to enhance target affinity and physicochemical properties. Aripiprazole-inspired hybrids exemplify this approach: The antipsychotic core combines a 7-hydroxy-3,4-dihydroquinolin-2(1H)-one moiety with a 1,2,3,4-tetrahydroquinoline unit via a 3-hydroxypropyl linker. Biological evaluation confirms such hybrids retain dual D2 receptor partial agonism and β-arrestin bias (EC₅₀ = 4.0 nM for β-arrestin recruitment) [1] [7].
1,3,4-Oxadiazole conjugation proceeds via nucleophilic acyl substitution. Activation of the quinolinone’s C3-carboxylic acid with SOCl₂ forms acyl chlorides, which react with 5-substituted-1,3,4-oxadiazol-2-amines to yield hybrid structures. These derivatives exhibit enhanced antifungal potency against Botrytis cinerea (EC₅₀ = 1.8 μg/mL) compared to non-hybrid parent compounds, attributable to improved membrane permeability [10]. Nitrogen alkylation at N1 using iodomethane/K₂CO₃ in DMF (68% yield) enables further heterocyclic appendage through N-linkers, expanding structural diversity [3].
Table 2: Bioactive Hybrids Incorporating 3,4-Dihydroquinolin-2(1H)-one Core
| Heterocycle Type | Linker Chemistry | Biological Activity | Potency (EC₅₀/IC₅₀) |
|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Amide bond | PRMT5 inhibition | 8.5 nM (IC₅₀) |
| 1,3,4-Oxadiazole | Carboxamide bridge | Antifungal (SDH inhibition) | 1.8 μg/mL (EC₅₀) |
| Pyrido[1,2-a]benzimidazole | Cyclocondensation | Anticancer (HepG-2 cells) | 17.78 μM (IC₅₀) |
| Pyrazolo[3,4-b]pyridine | Recyclization of pyranoquinoline | Topoisomerase II inhibition | 12.4 μM (IC₅₀) |
Regioselective modification leverages electronic gradients within the dihydroquinolinone scaffold. Electrophilic aromatic substitution predominantly targets C5/C7 (electron-rich para to N): Bromination using N-bromosuccinimide (NBS) in cyclohexane installs bromine at C5 with 92.7% yield, while nitration preferentially functionalizes C7 under mild conditions [6]. C3 alkylation exploits enolate formation: Treatment with LiHMDS at -78°C generates a stabilized enolate for nucleophilic attack on propylene oxide, affording 3-(2-hydroxypropyl) derivatives regioselectively (dr >9:1) [5].
N1 functionalization employs base-mediated alkylation. K₂CO₃ in DMF facilitates N-methylation with iodomethane (68% yield), whereas bulkier groups (e.g., benzyl bromide) require phase-transfer catalysts. Recent advances demonstrate Pd-catalyzed C-H activation at C8 for aryl coupling, enabling installation of pyridinyl and thiophenyl groups critical for TSHR antagonism (Kᵢ = 12 nM) [5].
The 3-(3-hydroxypropyl) chain induces significant steric and electronic effects. X-ray crystallography confirms a gauche conformation (O-C-C-C dihedral = 68°) that positions the hydroxyl proximal to the lactam carbonyl, facilitating intramolecular H-bonding (O∙∙∙O distance = 2.65 Å). This interaction rigidifies the molecule and reduces amide N-H acidity (ΔpKₐ = 0.8) [9].
DFT calculations (B3LYP/6-311++G(d,p)) reveal altered frontier orbital distribution: The HOMO localizes on the quinolinone π-system, while the LUMO shifts toward the hydroxypropyl terminus, lowering the energy gap (ΔE = 3.4 eV) versus unsubstituted analogues (ΔE = 4.1 eV). This enhances electrophilic reactivity at C3 and radical stability, explaining improved yields in Michael additions (89% vs. 62% for methyl analogues) [9]. Steric crowding slows acylation kinetics at N1 by 5-fold but accelerates C6 lithiation due to inductive effects [1].
Table 3: Conformational and Electronic Effects of 3-Hydroxypropyl Substituent
| Property | 3-(3-Hydroxypropyl) Derivative | Unsubstituted Analog | Impact |
|---|---|---|---|
| Lactam N-H pKₐ | 14.9 | 14.1 | Reduced acidity |
| HOMO-LUMO gap (eV) | 3.4 | 4.1 | Enhanced reactivity |
| C=O stretching (cm⁻¹) | 1645 | 1667 | Weakened carbonyl |
| Cyclization kinetics | t₁/₂ = 45 min | t₁/₂ = 12 min | Steric retardation |
Solid-phase synthesis enables rapid generation of 3,4-dihydroquinolin-2(1H)-one libraries. Rink amide resin immobilizes ortho-aminophenyl ketones through amide linkage, followed by Claisen-Schmidt condensation with aldehydes (NaOH/EtOH). In situ cyclization employs p-TsOH in DCE at 80°C, achieving >85% purity after 18h [10]. Key advantages include:
Liberation from resin uses TFA/DCM (95:5), yielding 30-50 analogs per synthesis cycle. Biological screening identified potent TSHR antagonists (Kᵢ < 50 nM) with 3-(3-hydroxypropyl)-6-aryl substitutions [5]. Wang resin-based approaches facilitate hydroxychroman-4-one intermediates, with aminolysis in ammonia-saturated DMF completing the quinolinone core [10].
Table 4: Solid-Phase Strategies for 3,4-Dihydroquinolin-2(1H)-one Analogues
| Resin Type | Anchoring Chemistry | Cyclization Method | Average Yield |
|---|---|---|---|
| Rink amide | o-Aminoacetophenone amide | p-TsOH in DCE | 72% |
| Wang resin | Phenolic hydroxyl ester | AlCl₃-assisted Friedel-Crafts | 65% |
| Merrifield resin | Carboxylate alkylation | Microwave-assisted aminolysis | 68% |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8